Bienvenue dans la boutique en ligne BenchChem!

Tranylcypromine

CYP2A6 inhibition drug metabolism nicotine metabolism

Tranylcypromine uniquely combines irreversible pan-MAO inhibition, mechanism-based LSD1 inactivation (IC50=20.7 µM), and potent CYP2A6 blockade (Ki=0.08 µM; 60–5000× selective) in one molecule. Unlike selegiline, clorgyline, or phenelzine—which lack CYP2A6/LSD1 activity—its cyclopropylamine-FAD covalent adduct ensures sustained enzyme suppression requiring de novo protein synthesis for recovery. Essential for CYP2A6 metabolism assays (1–10 µM), AML differentiation studies (H3K4me2/CD11b), NET/MAO dual-target paradigms, and D3/LSD1 SAR campaigns. The only multi-target tool covering all three pharmacological dimensions.

Molecular Formula C9H11N
Molecular Weight 133.19 g/mol
CAS No. 54-97-7
Cat. No. B3023641
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTranylcypromine
CAS54-97-7
SynonymsJatrosom
Parnate
Sulfate, Tranylcypromine
trans 2 Phenylcyclopropylamine
trans-2-Phenylcyclopropylamine
Transamine
Tranylcypromine
Tranylcypromine Sulfate
Molecular FormulaC9H11N
Molecular Weight133.19 g/mol
Structural Identifiers
SMILESC1C(C1N)C2=CC=CC=C2
InChIInChI=1S/C9H11N/c10-9-6-8(9)7-4-2-1-3-5-7/h1-5,8-9H,6,10H2
InChIKeyAELCINSCMGFISI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilitySol in water /Sulfate/
Very slightly sol in alcohol, ether /Sulfate/
Practically insol in chloroform /Sulfate/

Structure & Identifiers


Interactive Chemical Structure Model





Tranylcypromine (CAS 54-97-7) Procurement Guide: Irreversible MAO & LSD1 Inhibitor for Neuroscience and Epigenetics Research


Tranylcypromine (trans-2-phenylcyclopropylamine) is a non-hydrazine, irreversible, mechanism-based inhibitor of monoamine oxidase A (MAO-A; IC50 = 2.3 µM) and MAO-B (IC50 = 0.95 µM), and also irreversibly inhibits lysine-specific demethylase 1 (LSD1/KDM1A; IC50 = 20.7 µM in cell-free assay) [1]. Unlike hydrazine-based MAOIs such as phenelzine, tranylcypromine's cyclopropylamine pharmacophore forms a covalent adduct with the FAD cofactor, conferring prolonged enzyme inhibition requiring de novo protein synthesis for recovery [2]. At higher concentrations, it additionally functions as a norepinephrine reuptake inhibitor (IC50 = 2.5 µM for [³H]-NE uptake in rat brain synaptosomes) and a potent, selective CYP2A6 inhibitor (Ki = 0.08 µM), properties largely absent from its in-class comparators [3].

Why Generic MAO Inhibitor Substitution Fails: Tranylcypromine's Irreplaceable Multi-Target Profile


In-class MAO inhibitors cannot be freely interchanged with tranylcypromine because it uniquely combines irreversible pan-MAO inhibition with mechanism-based LSD1 inactivation and potent CYP2A6 blockade in a single molecular entity [1]. Selegiline and clorgyline are subtype-selective (MAO-B and MAO-A, respectively) and lack LSD1 activity; phenelzine is a hydrazine with distinct CYP inhibition profile (weak CYP2C19/3A4) and no CYP2A6 or LSD1 activity; moclobemide is reversible and MAO-A selective; pargyline lacks LSD1 inhibition and shows divergent cellular effects [2][3]. These pharmacological divergences translate into quantitatively distinct experimental outcomes in assays measuring neurotransmitter metabolism, histone methylation, drug metabolism, and cellular proliferation, as detailed below.

Tranylcypromine Quantitative Differentiation Evidence Against Closest Analogs


CYP2A6 Inhibition Potency and Selectivity: Tranylcypromine vs. Methoxsalen and Other MAOIs

Tranylcypromine is a substantially more potent and selective CYP2A6 inhibitor than the classic P450 inhibitor methoxsalen and is unique among MAOIs for this property. In cDNA-expressing microsomes, tranylcypromine inhibited CYP2A6 with a Ki of 0.08 µM, exhibiting approximately 60- to 5000-fold greater potency relative to other P450 isoforms (CYP1A2, 2B6, 2C9, 2C19, 2D6, 2E1, 3A4) [1]. By comparison, methoxsalen inhibited CYP2A6 with a Ki of 0.8 µM (10-fold weaker) and only 3.5- to 94-fold selectivity over other P450s [1]. Among MAOIs, phenelzine weakly inhibits CYP2C19 and 3A4 with no CYP2A6 activity; selegiline, clorgyline, pargyline, and moclobemide show no significant CYP2A6 inhibition [2]. The R-(+)-enantiomer of tranylcypromine is particularly potent (Ki = 0.05 µM for CYP2A6-catalyzed nicotine metabolism) [3].

CYP2A6 inhibition drug metabolism nicotine metabolism P450 selectivity

LSD1 (KDM1A) Inhibition: Tranylcypromine's Unique Epigenetic Target Among Clinical MAOIs

Tranylcypromine irreversibly inhibits the histone demethylase LSD1 (KDM1A) with an IC50 of 20.7 µM in cell-free assay and <2 µM in certain cellular contexts, a property not shared by any other classical MAOI [1]. Phenelzine, selegiline, clorgyline, pargyline, and moclobemide do not inhibit LSD1 at comparable concentrations; their primary pharmacology is restricted to MAO isozymes [2]. The LSD1 catalytic domain is structurally homologous to MAO, and tranylcypromine's cyclopropylamine warhead forms a covalent adduct with the FAD cofactor in both enzyme families, making it the archetypal scaffold for LSD1 inhibitor development . This dual MAO/LSD1 pharmacology is exploited in numerous medicinal chemistry programs where tranylcypromine is the starting point, with optimized derivatives achieving LSD1 IC50 values as low as 11 nM while gaining selectivity over MAO-B [3].

LSD1 inhibition KDM1A epigenetics histone demethylase AML

Norepinephrine Uptake Inhibition Potency: Tranylcypromine Surpasses Phenelzine and Pargyline

Among irreversible MAOIs, tranylcypromine is the most potent inhibitor of norepinephrine (NE) reuptake. In rat brain synaptosomes, tranylcypromine inhibited [³H]-NE uptake with an IC50 of 2.5 × 10⁻⁶ M, compared to phenelzine (3.9 × 10⁻⁶ M), pargyline (3.1 × 10⁻⁴ M), and iproniazid (7.9 × 10⁻⁴ M) [1]. Tranylcypromine is thus approximately 1.6-fold more potent than phenelzine, 124-fold more potent than pargyline, and 316-fold more potent than iproniazid at the norepinephrine transporter. This additional pharmacology emerges at higher concentrations/doses and contributes to tranylcypromine's distinct neurochemical profile compared to other MAOIs that lack meaningful NET inhibition [2]. Clorgyline and selegiline show no significant NE uptake inhibition at comparable concentrations [3].

norepinephrine reuptake inhibition NET synaptic transmission antidepressant mechanism

Brain Tryptophan Elevation: Tranylcypromine vs. Pargyline Differential Neurochemical Effect

At doses producing equivalent MAO inhibition, tranylcypromine significantly elevates brain tryptophan levels while pargyline does not. In mice, tranylcypromine significantly raised brain tryptophan, accompanied by increases in plasma-free tryptophan, whereas pargyline had no effect on brain tryptophan [1]. This differential effect has functional consequences: tranylcypromine produces behavioral excitation and a 3-fold greater accumulation of brain tryptamine compared to pargyline at equivalent MAO-inhibitory doses [2]. The brain tryptophan elevation is unique to tranylcypromine among MAOIs and is not observed with phenelzine, clorgyline, selegiline, or moclobemide [3].

brain tryptophan indoleamine metabolism serotonin pathway neurochemical differentiation

Dopamine D3 Receptor Affinity and Scaffold Potential: Tranylcypromine vs. Optimized Derivatives

Tranylcypromine itself displays weak affinity for the rat dopamine D3 receptor (Ki = 12.8 µM) with only 4-fold selectivity over D2 [1]. However, its cyclopropylamine scaffold has proven to be a privileged starting point for developing potent, highly selective D3 antagonists: the tranylcypromine-derived compound (1R,2S)-11 (CJ-1882) achieves Ki values of 2.7 nM (rat D3) and 2.8 nM (human D3), with >10,000-fold selectivity over D2 in rats and 223-fold in humans [2]. This represents an approximately 4,700-fold improvement in D3 affinity from the parent tranylcypromine. No other classical MAOI (phenelzine, selegiline, clorgyline, pargyline) has been reported to serve as a viable scaffold for D3 antagonist development [3].

dopamine D3 receptor D3 antagonist medicinal chemistry scaffold CNS drug discovery

Optimal Research and Procurement Scenarios for Tranylcypromine Based on Quantitative Differentiation Evidence


CYP2A6-Selective In Vitro Inhibition Studies for Nicotine Metabolism and Drug Interaction Research

For laboratories requiring a selective, potent CYP2A6 inhibitor for in vitro metabolism studies, tranylcypromine (Ki = 0.08 µM; 60- to 5000-fold selective over other P450s) is the superior choice over methoxsalen (Ki = 0.8 µM; only 3.5- to 94-fold selective). Procuring tranylcypromine rather than other MAOIs is essential for this application because phenelzine, selegiline, clorgyline, pargyline, and moclobemide lack CYP2A6 inhibitory activity altogether . Recommended use at 1–10 µM final concentration in human liver microsome or cDNA-expressed P450 assays with coumarin 7-hydroxylation as the probe reaction .

Dual MAO/LSD1 Inhibition for Epigenetic and Cancer Biology Research

For investigators studying histone methylation dynamics in acute myeloid leukemia (AML), small cell lung cancer, or stem cell reprogramming, tranylcypromine uniquely provides simultaneous LSD1 inhibition (IC50 = 20.7 µM cell-free; <2 µM cellular) and MAO-A/B blockade in a single compound . No other classical MAOI (phenelzine, selegiline, clorgyline, pargyline) inhibits LSD1 at comparable concentrations, making tranylcypromine the only procurement choice for experiments requiring concurrent engagement of both target families . Recommended for differentiation assays in AML cell lines at 10–50 µM, monitoring H3K4me2 accumulation and CD11b/CD86 surface marker expression as pharmacodynamic endpoints .

Combined MAO/NET Inhibition for Monoaminergic Neurotransmission Studies

In experimental paradigms examining the interplay between MAO activity and norepinephrine transporter (NET) function, tranylcypromine (NE uptake IC50 = 2.5 µM) provides a dual pharmacological mechanism that is both more potent than phenelzine (IC50 = 3.9 µM) and absent in selegiline, clorgyline, pargyline, and moclobemide . This multi-target profile is particularly relevant for in vivo rodent studies of antidepressant mechanisms or in vitro superfusion experiments with brain slices where both MAO inhibition and NET blockade are desired simultaneously .

Medicinal Chemistry Starting Scaffold for D3 Antagonist and LSD1 Inhibitor Development Programs

Structure-activity relationship (SAR) campaigns targeting dopamine D3 receptor antagonists or LSD1-selective inhibitors should procure tranylcypromine as the foundational scaffold. The parent compound's cyclopropylamine core has been elaborated to yield D3 antagonists with 2.7 nM affinity and >10,000-fold D3/D2 selectivity, and LSD1 inhibitors with 11 nM potency and substantial MAO-B selectivity . No other MAOI provides a comparable combination of synthetic tractability, validated derivatization chemistry, and established intellectual property frameworks for hit expansion in both CNS and oncology drug discovery programs .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for Tranylcypromine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.